molecular formula C21H23ClN2O2 B267599 N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-chlorophenyl)acetamide

N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-chlorophenyl)acetamide

Cat. No. B267599
M. Wt: 370.9 g/mol
InChI Key: JZWSRNBLDDJBJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-chlorophenyl)acetamide, commonly known as ACA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ACA belongs to the class of benzamide compounds and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of ACA is not fully understood, but it has been proposed that ACA exerts its pharmacological effects by modulating various signaling pathways. ACA has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammation. ACA has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
ACA has been reported to have several biochemical and physiological effects. In vitro studies have shown that ACA inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. ACA has also been found to reduce the production of reactive oxygen species (ROS) and inhibit the activity of pro-inflammatory enzymes. In addition, ACA has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using ACA in lab experiments is its high potency and selectivity towards specific target enzymes. ACA has been found to be more potent than other benzamide compounds, and it has shown promising results in various preclinical studies. However, one of the limitations of using ACA in lab experiments is its poor solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

Several future directions can be explored in the field of ACA research. One of the areas that require further investigation is the mechanism of action of ACA. Although some studies have reported the involvement of specific signaling pathways, the exact mechanism of action of ACA is still not fully understood. Another direction for future research is the development of novel formulations of ACA that can improve its solubility and bioavailability. Finally, more studies are needed to evaluate the safety and efficacy of ACA in clinical trials to determine its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of ACA involves the condensation of 4-chloroacetophenone with 1-azepanecarbonyl chloride in the presence of a base. The resulting product is then treated with 4-aminobenzoyl chloride to obtain ACA. The synthesis of ACA has been reported in several research articles, and the yield has been found to be satisfactory.

Scientific Research Applications

ACA has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. Several studies have reported the anticancer activity of ACA against different types of cancer cells such as breast, lung, and prostate cancer cells. ACA has also been studied for its anti-inflammatory properties, and it has been found to inhibit the production of pro-inflammatory cytokines. In addition, ACA has been reported to have neuroprotective effects and has shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

Product Name

N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-chlorophenyl)acetamide

Molecular Formula

C21H23ClN2O2

Molecular Weight

370.9 g/mol

IUPAC Name

N-[4-(azepane-1-carbonyl)phenyl]-2-(4-chlorophenyl)acetamide

InChI

InChI=1S/C21H23ClN2O2/c22-18-9-5-16(6-10-18)15-20(25)23-19-11-7-17(8-12-19)21(26)24-13-3-1-2-4-14-24/h5-12H,1-4,13-15H2,(H,23,25)

InChI Key

JZWSRNBLDDJBJS-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.